

Application Notes and Protocols: 1,5-Diphenylcarbazide Assay for Environmental Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazide

Cat. No.: B1670730

[Get Quote](#)

Introduction

Chromium is a metal that exists in several oxidation states, with trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)] being the most common in the environment.^[1] While Cr(III) is considered an essential micronutrient in trace amounts, Cr(VI) is highly toxic, mobile in soils and water, and a known human carcinogen.^[2] Industrial processes such as electroplating, leather tanning, and pigment production are significant sources of Cr(VI) contamination in the environment.^[1] Therefore, the accurate and sensitive quantification of Cr(VI) in environmental samples like water and soil is crucial for environmental monitoring and human health protection.

The **1,5-Diphenylcarbazide** (DPC) method is a widely adopted, sensitive, and selective colorimetric assay for the determination of Cr(VI).^[3] This method, recognized by standard-setting bodies like the U.S. Environmental Protection Agency (EPA) in their Method 7196A, is based on the reaction of Cr(VI) with DPC in an acidic medium.^{[4][5]}

Principle of the Method

The assay's principle lies in a redox reaction. In a strongly acidic solution (pH \approx 1), **1,5-Diphenylcarbazide** is oxidized by hexavalent chromium [Cr(VI)] to 1,5-Diphenylcarbazone.^[6] ^[7] Simultaneously, the highly toxic Cr(VI) is reduced to the less toxic trivalent chromium [Cr(III)].^{[6][8]} The resulting Cr(III) then forms a stable, intensely colored red-violet or purple

magenta complex with the diphenylcarbazone.[4][6][9] The intensity of this color is directly proportional to the initial concentration of Cr(VI) in the sample and is quantified by measuring its absorbance at a maximum wavelength (λ_{max}) of approximately 540 nm using a spectrophotometer.[1][4][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **1,5-Diphenylcarbazide** assay for Cr(VI) determination.

Parameter	Value / Description	Source(s)
Analyte	Hexavalent Chromium [Cr(VI)]	[4][11]
Methodology	Colorimetric / Spectrophotometric	[4][10]
Wavelength (λ_{max})	540 nm	[1][4][12]
Working Range	0.5 to 50 mg/L (EPA Method 7196A)	[4][11]
Detection Limit (LOD)	Can be as low as 0.02 $\mu\text{g/L}$ with pre-concentration techniques	[13]
Color Development Time	5-10 minutes	[1][3]
Color Stability	Stable for up to 180 minutes	[7][14]
Sample Holding Time	24 hours (from collection to analysis)	[11]
Sample Preservation	Store at 4°C	[11]
Potential Interferences	Molybdenum, Mercury, Vanadium, Iron (>1 mg/L)	[4][15][16]

Experimental Protocols

This section provides a detailed methodology for the determination of Cr(VI) in aqueous environmental samples.

Apparatus and Materials

- Spectrophotometer (UV-Vis), capable of measuring at 540 nm.[2]
- Glassware: Volumetric flasks, pipettes, beakers (all glassware should be acid-washed by soaking in 0.1 M HNO₃ for 24 hours and rinsed with deionized water).[1][2]
- 1 cm absorption cells (cuvettes).[4]
- Analytical balance.
- pH meter.

Reagent Preparation

- **1,5-Diphenylcarbazide** (DPC) Reagent (0.25% w/v): Dissolve 250 mg of **1,5-diphenylcarbazide** in 50 mL of acetone.[17] Store this solution in a brown bottle at 4°C. It is recommended to prepare this solution fresh weekly.[9][17]
- Acid Solution (e.g., Sulfuric Acid, 3 M): Cautiously add concentrated sulfuric acid (H₂SO₄) to deionized water. Phosphoric acid (H₃PO₄) at a concentration of 1 M can also be used.[1][9]
- Chromium(VI) Stock Solution (1000 mg/L): Dissolve an appropriate amount of a certified standard, such as potassium dichromate (K₂Cr₂O₇) or sodium chromate tetrahydrate (Na₂CrO₄·4H₂O), in deionized water to create a 1000 mg/L stock solution.[1][2][3]
- Chromium(VI) Standard Working Solutions: Prepare a series of standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 mg/L) by accurately diluting the stock solution with deionized water. These should be prepared daily.[1][2]

Sample Collection and Handling

- Collect samples in clean plastic or amber glass bottles.[11]

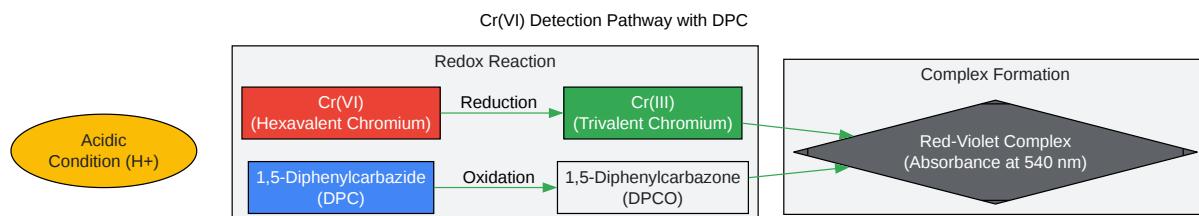
- Analyze samples as soon as possible after collection. The maximum holding time is 24 hours.[11]
- Preserve samples by storing them at 4°C until analysis.[11]

Standard Curve Preparation

- Pipette known volumes of the chromium standard working solutions into a series of 100 mL volumetric flasks to create a calibration range (e.g., 0.0, 0.5, 1.0, 2.0, 5.0 mg/L).[1]
- Add deionized water to bring the volume of each flask to approximately 80 mL.
- Add 3 mL of the acid solution (e.g., 1 M H₃PO₄) to each flask and mix.[1]
- Add 2-3 mL of the DPC reagent to each flask, mix thoroughly, and bring the volume to 100 mL with deionized water.[1][2]
- Allow the solutions to stand for 5-10 minutes for full color development.[1][3]
- Measure the absorbance of each standard at 540 nm against a reagent blank (the "0.0" standard).[4]
- Plot a graph of absorbance versus concentration. The resulting curve should be linear.

Sample Analysis Procedure

- If the sample contains particulate matter, filter it using a suitable filter paper.
- Pipette a suitable volume of the environmental sample (e.g., 50 mL) into a 100 mL volumetric flask. If the Cr(VI) concentration is expected to be high, pre-dilute the sample to fall within the linear range of the standard curve.[9]
- Follow steps 2-6 from the "Standard Curve Preparation" section, using the sample instead of a standard solution.
- If interferences from iron are suspected, the addition of phosphoric acid helps suppress this. [16]

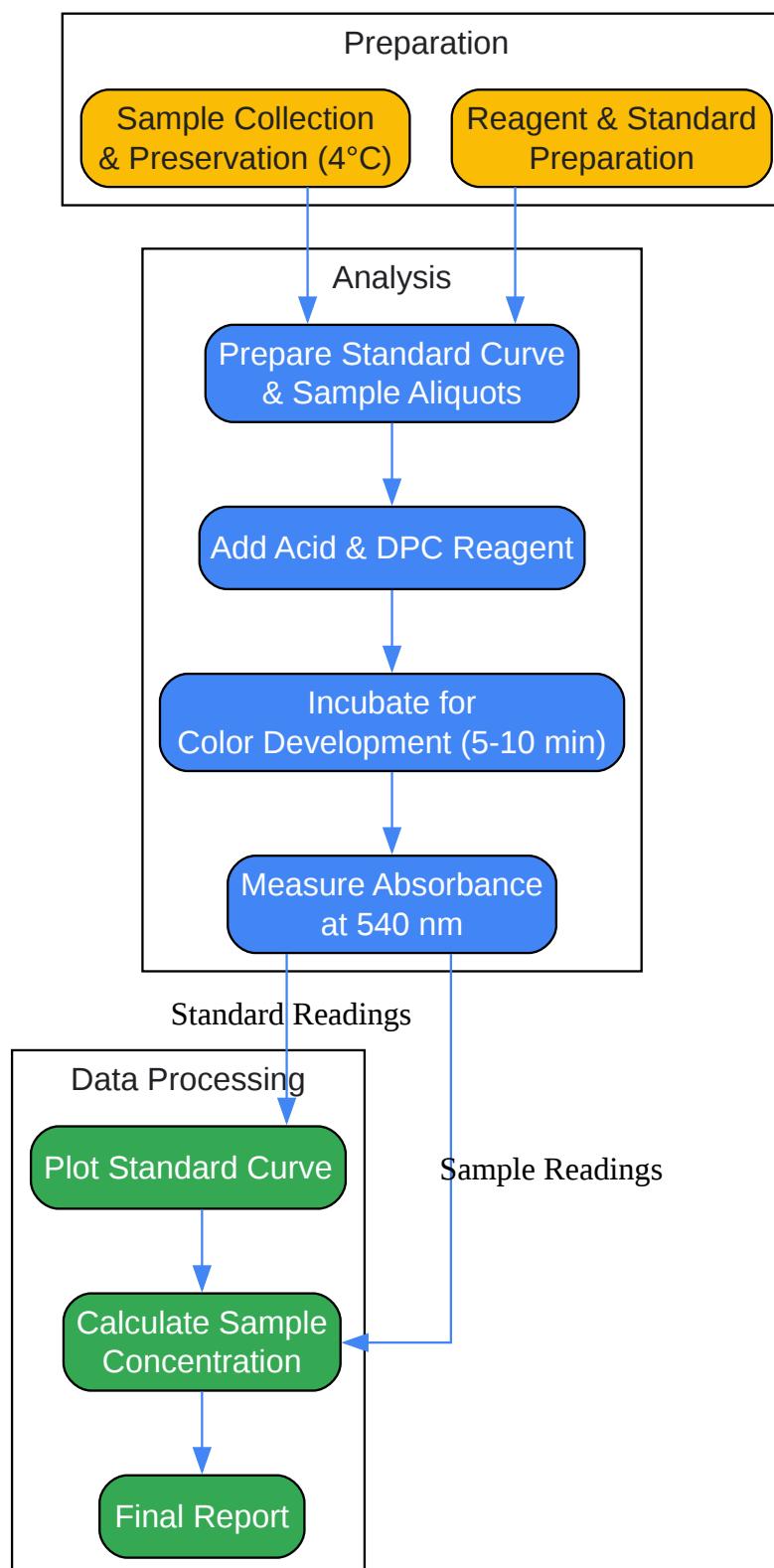

Data Analysis

- Record the absorbance of the sample.
- Using the linear regression equation ($y = mx + c$) derived from the standard curve, where 'y' is the absorbance and 'x' is the concentration, calculate the concentration of Cr(VI) in the sample.
- Adjust the final concentration for any dilutions made during the sample preparation step.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction between hexavalent chromium and **1,5-Diphenylcarbazide**.



[Click to download full resolution via product page](#)

Caption: Reaction of Cr(VI) with DPC in acid to form a colored complex.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of environmental samples using the DPC assay.

[Click to download full resolution via product page](#)

Caption: Workflow for Cr(VI) analysis using the **1,5-Diphenylcarbazide** assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method [keikaventures.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples [mdpi.com]
- 14. [PDF] Reaction Stability Test of Hexavalent Chromium Complex with 1,5-Diphenylcarbazide in Analysis using UV Visible Spectrophotometer | Semantic Scholar [semanticscholar.org]
- 15. NEMI Method Summary - 7196A [nemi.gov]
- 16. lovibond.com [lovibond.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,5-Diphenylcarbazide Assay for Environmental Samples]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1670730#1-5-diphenylcarbazide-assay-protocol-for-environmental-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com